molecular formula C10H7ClN2O2 B13878965 4-Chloro-3-methyl-6-nitroquinoline CAS No. 188256-41-9

4-Chloro-3-methyl-6-nitroquinoline

Cat. No.: B13878965
CAS No.: 188256-41-9
M. Wt: 222.63 g/mol
InChI Key: XIMRHBIMNYMOBR-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-6-nitroquinoline is a nitrogen-containing heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methyl-6-nitroquinoline typically involves multiple steps, starting from readily available raw materials. One common method includes the cyclization of substituted anilines followed by nitration and chlorination. For instance, 4-methoxyaniline can be cyclized, nitrated, and then chlorinated to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs green and sustainable chemical processes. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are utilized to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-methyl-6-nitroquinoline undergoes various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxides using oxidizing agents.

    Reduction: Reduction of the nitro group to an amino group under hydrogenation conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions at the chloro and nitro positions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: 4-Chloro-3-methyl-6-aminoquinoline.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

4-Chloro-3-methyl-6-nitroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-methyl-6-nitroquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound may inhibit key enzymes or disrupt cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

  • 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline
  • 6,7-Difluoro-3-nitro-4-hydroxy-2-quinolone
  • 2,3,4-Trichloro-6,7-difluoroquinolone

Comparison: 4-Chloro-3-methyl-6-nitroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it exhibits enhanced reactivity and potential for diverse applications in medicinal and industrial chemistry .

Properties

CAS No.

188256-41-9

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

4-chloro-3-methyl-6-nitroquinoline

InChI

InChI=1S/C10H7ClN2O2/c1-6-5-12-9-3-2-7(13(14)15)4-8(9)10(6)11/h2-5H,1H3

InChI Key

XIMRHBIMNYMOBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C=CC(=CC2=C1Cl)[N+](=O)[O-]

Origin of Product

United States

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